8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an azepane ring, a chlorine atom, and a hydroxyl group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves several steps. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the azepane ring and the chlorine atom. The reaction conditions typically involve the use of appropriate reagents and catalysts to facilitate the desired transformations.
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Synthesis of Chromen-2-one Core: : The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with a suitable β-ketoester under basic conditions. This reaction forms the chromen-2-one ring system.
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Introduction of Azepane Ring: : The azepane ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one derivative with an azepane derivative in the presence of a suitable base.
Chemical Reactions Analysis
8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation: : The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
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Substitution: : The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and amines.
Scientific Research Applications
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules
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Biology: : The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
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Medicine: : Due to its biological activities, the compound is being investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs.
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Industry: : The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
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Molecular Targets: : The compound interacts with various enzymes and receptors in the body, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
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Pathways Involved: : The compound affects various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds: : Similar compounds include other chromen-2-one derivatives with different substituents, such as 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one and 8-(piperidin-1-ylmethyl)-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one.
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Uniqueness: : The presence of the azepane ring in this compound distinguishes it from other chromen-2-one derivatives
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-6-chloro-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-4-2-3-5-7-19/h8-9,21H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOLNCNVZLNMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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